2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with a suitable thiol reagent.
Attachment of the morpholin-4-yl group: This is done via nucleophilic substitution reactions, often using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the pyrazolo[3,4-d]pyrimidine core or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholin-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential kinase inhibitor for cancer treatment due to its ability to inhibit CDK2/cyclin A2.
Biological Research: Its effects on cell cycle progression and apoptosis induction are of interest in cancer biology.
Industrial Applications: Potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.
Thioglycoside derivatives: These compounds also feature a sulfanyl group and have shown promising anticancer activities.
Uniqueness
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer both high potency and selectivity as a kinase inhibitor. This makes it a valuable compound for further research and development in cancer therapeutics .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-3-4-16(14(2)9-13)24-18-15(10-22-24)19(21-12-20-18)27-11-17(25)23-5-7-26-8-6-23/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSBSKPYCEVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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